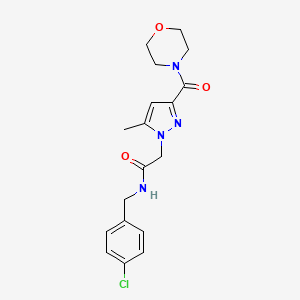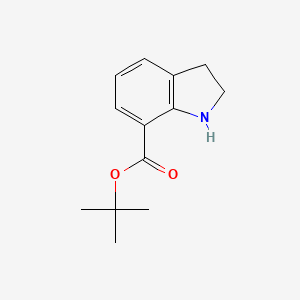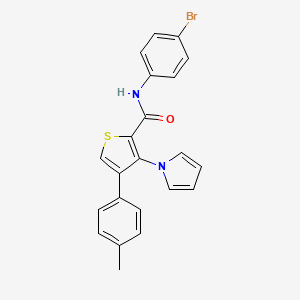
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile, also known as CTNA, is a compound that has been extensively studied in scientific research due to its potential applications in the field of drug discovery. This compound belongs to the class of acrylonitriles and has been found to exhibit promising biological activities, making it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is not yet fully understood. However, studies have suggested that it may exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has been shown to have significant effects on various biochemical and physiological processes. Studies have found that it can induce oxidative stress and DNA damage in cancer cells, leading to their death. In addition, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is its potent cytotoxicity against cancer cells, making it a promising candidate for drug development. In addition, its anti-inflammatory and antioxidant activities make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile. One area of interest is the development of more efficient synthesis methods for (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile to improve its yield and purity. In addition, further studies are needed to fully understand the mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile and its potential applications in drug discovery. Furthermore, the development of more soluble derivatives of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile may improve its efficacy and bioavailability in vivo.
Métodos De Síntesis
The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 2-(4-chlorophenyl)thiazol-4-carbaldehyde. This intermediate is then reacted with 1-naphthylamine and malononitrile to produce the final product, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile. The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3S/c23-18-10-8-16(9-11-18)21-14-27-22(26-21)17(12-24)13-25-20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,25H/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPXDGCQUCCGAD-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2456943.png)
![2-Chloro-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)propan-1-one](/img/structure/B2456945.png)
![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2456946.png)

![N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride](/img/no-structure.png)

![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456950.png)

![4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole](/img/structure/B2456953.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2456954.png)


![2-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2456960.png)
